Dimethyl(methylthio)sulfonium tetrafluoroborate
Description
Dimethyl(methylthio)sulfonium tetrafluoroborate (C₃H₉S₂⁺·BF₄⁻) is a sulfonium salt widely employed in organic synthesis as a thiophilic activator and electrophilic methylating agent. Its structure consists of a sulfur atom bonded to two methyl groups and a methylthio group, with a tetrafluoroborate counterion. This reagent is particularly notable for its ability to generate reactive thionium ions (R₂S=O⁺) or sulfonium intermediates under mild conditions, enabling stereoselective transformations .
Key applications include:
- Glycosylation: Activation of thioglycosides to form glycosidic bonds in carbohydrate synthesis, as demonstrated in the stereoselective preparation of blood group A and B trisaccharides .
- Macrocyclization: Facilitating medium- to large-ring formation via intramolecular C–C bond formation, exemplified in the total synthesis of asteriscunolide D .
- Alkylation and Demethylation: Serving as a methyl donor in alkylation reactions or promoting demethylation under specific conditions .
The reagent is typically used in polar aprotic solvents (e.g., acetonitrile, dichloromethane) at low temperatures (-20°C to 0°C) to stabilize reactive intermediates .
Properties
IUPAC Name |
dimethyl(methylsulfanyl)sulfanium;tetrafluoroborate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9S2.BF4/c1-4-5(2)3;2-1(3,4)5/h1-3H3;/q+1;-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUOOXKXNWLQGLY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CS[S+](C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H9BF4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40371847 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
5799-67-7 | |
| Record name | Dimethyl(methylthio)sulfonium tetrafluoroborate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40371847 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Dimethyl(methylthio)sulfonium Tetrafluoroborate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Preparation Methods
Classical Alkylation of Dimethyl Sulfide with Methylsulfenyl Chloride
The most widely reported method involves the reaction of dimethyl sulfide () with methylsulfenyl chloride () in the presence of a fluoroboric acid () . This one-pot synthesis proceeds via electrophilic alkylation, where the methylsulfenyl chloride acts as an electrophile, transferring the moiety to dimethyl sulfide. The reaction is typically conducted at low temperatures (−20°C to 0°C) to minimize side reactions, such as over-alkylation or decomposition.
Mechanism :
Key parameters include stoichiometric control to ensure complete consumption of dimethyl sulfide and rigorous exclusion of moisture, which can hydrolyze methylsulfenyl chloride. Yields range from 70–85%, with purity dependent on subsequent recrystallization from dichloromethane or ethyl acetate .
Anion Metathesis via Silver Tetrafluoroborate
An alternative route involves the synthesis of the sulfonium chloride intermediate followed by anion exchange. Dimethyl sulfide is first treated with methylsulfenyl chloride to form dimethyl(methylthio)sulfonium chloride (), which undergoes metathesis with silver tetrafluoroborate () in anhydrous dichloromethane :
Advantages :
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Higher purity due to precipitation of AgCl.
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Scalability for industrial production.
Conditions :
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Reaction time: 1–2 hours at room temperature.
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Solvent: Dichloromethane or acetonitrile.
Direct Synthesis Using Trimethylsulfoxonium Tetrafluoroborate
A less common but efficient method employs trimethylsulfoxonium tetrafluoroborate as a precursor. Reduction with thiourea or sodium borohydride in the presence of selectively replaces the sulfoxide oxygen with a methylthio group :
Optimization Notes :
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Excess thiourea ensures complete reduction.
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Yields: 60–70%, limited by competing decomposition pathways.
Large-Scale Industrial Production
Industrial synthesis prioritizes cost-effectiveness and safety. A continuous flow reactor system is employed, combining dimethyl sulfide and methylsulfenyl chloride in a -methanol slurry. Key features include:
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Temperature Control : Maintained at −10°C to prevent exothermic side reactions.
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Residence Time : 30 minutes for complete conversion.
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Workup : Crystallization from cold ethanol yields technical-grade DMTSF (95% purity).
Economic Considerations :
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Raw material cost: ~$120/kg for methylsulfenyl chloride.
Green Synthesis Approaches
Recent advances focus on solvent-free and catalytic methods. For example, ball-milling dimethyl sulfide with methylsulfenyl fluoride () and generates DMTSF in 65% yield without solvent :
Benefits :
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Reduced waste generation.
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Shorter reaction times (30 minutes).
Challenges :
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Limited scalability.
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Higher energy input for milling.
Comparative Analysis of Preparation Methods
| Method | Conditions | Yield | Purity | Scalability |
|---|---|---|---|---|
| Classical Alkylation | −20°C, 2h | 75% | 90% | Moderate |
| Anion Metathesis | RT, 1h | 85% | 95% | High |
| Trimethylsulfoxonium Route | 0°C, 4h | 65% | 85% | Low |
| Industrial Production | −10°C, Continuous Flow | 90% | 95% | Very High |
| Green Synthesis | Solvent-free, Milling | 65% | 80% | Experimental |
Chemical Reactions Analysis
Glycosylation Reactions and Stereoinduction
DMTSF acts as a thiophilic activator in glycosylation reactions, enabling stereoselective formation of glycosidic bonds. Studies using glucosyl donor 1a demonstrated that alcohol acceptors with bulkier alkyl chains (e.g., n-butanol) enhance β-selectivity, while smaller alcohols (e.g., methanol) yield mixed α/β ratios. For example:
| Entry | Acceptor | Activator | Temp | Yield (%) | α/β Ratio |
|---|---|---|---|---|---|
| 1 | MeOH | DMTSF | −20 °C | 60 | 1/1.5 |
| 4 | BuOH | DMTSF | −20 °C | 68 | 1/4.1 |
| 9 | BuOH | DMTSF | −40 °C | 73 | β-only |
Under optimized conditions (−40 °C, CH₂Cl₂), DMTSF facilitated exclusive β-selectivity (Entry 9) . Compatibility with other activators like NIS/TMSOTf and Ph₂SO/Tf₂O further highlights its utility (Entries 10–12) . Mechanistically, DMTSF masks hydroxyl groups, preventing undesired self-condensation and directing acceptor approach via steric effects .
Electrophilic Cyclization of o-Alkynyl Anisoles
DMTSF induces electrophilic cyclization of o-alkynyl anisoles to form 2,3-disubstituted benzofurans. This reaction proceeds under ambient conditions with high yields (up to 90%) and broad substituent tolerance . For instance:
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Substrates with electron-donating groups (e.g., -OMe, -SMe) cyclize efficiently, yielding benzofurans retaining the sulfurmethyl group.
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Subsequent cascade cyclization with alkynes generates thieno[3,2-b]benzofuran cores, valuable in pharmaceutical and materials chemistry .
Intramolecular Diels-Alder Reactions (IMDAF)
DMTSF mediates the synthesis of cyclic 2-(methylthio)-5-amidofurans, which undergo thermolysis to trigger IMDAF. For example:
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Thermolysis of furan 9 (annealed to an azepine ring) at 25 °C produces oxa-bridge cycloadducts, followed by a 1,2-methylthio shift to form tricyclic lactams in >85% yield .
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Conformational effects from carbonyl groups in the tether accelerate IMDAF, enabling room-temperature reactions .
Azasulfenylation of Olefins
DMTSF initiates nucleophilic attack on olefins, enabling azasulfenylation. Key applications include:
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Formation of aziridinium ions via reaction with amines, which undergo ring-opening to yield β-amino sulfides .
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Cyclization of dithioacetals on indoles to generate polycyclic structures (e.g., tetrahydrocarbazoles) .
Thionium Ion-Promoted Mannich Cyclization
Treatment of amido-substituted thioacetals with DMTSF generates thionium ions, which undergo cyclization to form lactams. Subsequent reaction with DMTSF produces N-acyliminium ions, enabling one-pot synthesis of azapolycyclic systems. For example:
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Cyclization of thioacetals with aromatic tethers yields erythrina alkaloid core skeletons .
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Olefinic tethers lead to fused bicyclic lactams, demonstrating modular access to nitrogen-rich heterocycles .
Organometallic Additions and Macrocyclizations
DMTSF facilitates organometallic additions to thioketals, enabling macrocyclization. Early studies showed its utility in forming medium- to large-ring systems via controlled nucleophilic attack .
Key Mechanistic Insights
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Steric Directing : Bulky boron reagents (e.g., Bu₂BOTf) paired with DMTSF enforce β-selectivity in glycosylations by sterically blocking α-face approach .
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Electrophilic Activation : DMTSF’s ability to generate electrophilic intermediates (e.g., thionium ions, aziridinium ions) underpins its versatility in cyclizations .
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Compatibility : Works synergistically with diverse activators (AgOTf, NIS/TMSOTf) and solvents (CH₂Cl₂, toluene), broadening synthetic utility .
Scientific Research Applications
Organic Synthesis
Dimethyl(methylthio)sulfonium tetrafluoroborate serves as a powerful methylating agent and a reagent in organic synthesis. Its ability to facilitate nucleophilic substitution reactions makes it valuable for synthesizing complex molecules.
- Electrophilic Cyclization : A notable application is its use in the electrophilic cyclization of o-alkynyl thioanisoles to synthesize 2,3-disubstituted benzo[b]thiophenes. This reaction can be conducted under mild conditions and yields high purity products. For example, a study demonstrated that using this compound led to a yield of 99% for the desired cyclized product at room temperature .
| Reaction Type | Yield (%) | Conditions | Reference |
|---|---|---|---|
| Electrophilic Cyclization | 99 | Room temperature | |
| Synthesis of Sulfoxides | 82 | m-CPBA mediated oxidation |
Electrochemical Applications
In the realm of electrochemistry, this compound is utilized in developing electrolytes for batteries and supercapacitors. Its properties enhance ionic conductivity, which is crucial for energy storage technologies.
- Energy Storage Solutions : The compound's ability to improve ionic conductivity can lead to more efficient energy storage systems, addressing the escalating demand for renewable energy solutions .
Material Science
This compound finds applications in material science, particularly in creating advanced materials such as polymers and coatings.
- Durability and Performance : By incorporating this compound into formulations, researchers have improved the durability and performance of materials used in various industrial applications .
Agricultural Chemistry
In agricultural chemistry, this compound enhances the efficacy of pesticides and herbicides.
- Crop Protection : Its incorporation into agrochemical formulations has shown promise in improving crop protection strategies, thereby benefiting agricultural productivity .
Analytical Chemistry
The compound is also significant in analytical chemistry for detecting and quantifying specific compounds.
- Environmental Monitoring : As a reagent in various assays, it aids researchers in achieving accurate results essential for environmental monitoring and quality control .
Case Study 1: Electrophilic Cyclization of Alkynes
A study utilized this compound to perform electrophilic cyclization on various substituted alkynes. The results indicated that the reaction was tolerant of different functional groups and consistently yielded high purity products under ambient conditions .
Case Study 2: Application in Agrochemicals
Research demonstrated that formulations containing this compound significantly enhanced the effectiveness of certain herbicides, leading to improved weed control in crop fields. This application highlights its potential role in sustainable agriculture practices .
Mechanism of Action
The mechanism of action of dimethyl(methylthio)sulfonium tetrafluoroborate involves its ability to act as a methylating agent. The compound can transfer a methyl group to nucleophiles, facilitating various chemical transformations. The molecular targets and pathways involved depend on the specific reaction and the nature of the nucleophile .
Comparison with Similar Compounds
Comparison with Similar Compounds
Sulfonium and oxonium salts share structural and functional similarities but exhibit distinct reactivity profiles. Below is a detailed comparison:
Structural and Reactivity Comparisons
Functional Differences
- Electrophilicity : Trimethyloxonium tetrafluoroborate is more electrophilic than sulfonium analogs due to oxygen’s higher electronegativity, making it effective for alkylating amines and ethers . In contrast, this compound prioritizes sulfur-centered reactivity (e.g., thionium ion formation) .
- Stability : Sulfonium salts with aromatic substituents (e.g., isopropyl(diphenyl)sulfonium) exhibit enhanced stability, enabling their use in ylide-mediated epoxidations . DMTSF, however, requires low temperatures to prevent decomposition .
- Regioselectivity : In alkene functionalization, DMTSF promotes Markovnikov-oriented thioether formation, while phenylsulfenamides yield anti-Markovnikov products .
Research Findings and Data Tables
Table 1: Reaction Yields in Glycosylation Reactions
Table 2: Macrocyclization Efficiency
| Substrate | Reagent | Ring Size | Yield | Reference |
|---|---|---|---|---|
| Dithioketal precursor | DMTSF in CH₂Cl₂, 25°C | 11-membered | 75% | |
| Thioketal | Cyclopropyldiphenylsulfonium salt | 8-membered | 50% |
Biological Activity
Dimethyl(methylthio)sulfonium tetrafluoroborate (DMTSF) is a compound recognized for its electrophilic properties, particularly in organic synthesis. Its biological activity, while not extensively documented in terms of direct pharmacological effects, has implications in various chemical reactions that can influence biological systems. This article explores the synthesis, reactivity, and potential biological implications of DMTSF, supported by relevant studies and data tables.
DMTSF is characterized by the molecular formula and a molecular weight of 196.03 g/mol. It is typically presented as a white to almost white solid with a melting point ranging from 89 to 96 °C. The compound is sensitive to moisture and heat, requiring storage under inert gas conditions at low temperatures .
Table 1: Physical Properties of DMTSF
| Property | Value |
|---|---|
| Molecular Formula | C₃H₉BF₄S₂ |
| Molecular Weight | 196.03 g/mol |
| Melting Point | 89-96 °C |
| Appearance | White to almost white solid |
| Purity | >97% |
The primary biological activity of DMTSF arises from its ability to act as an electrophilic methylsulfenylation reagent. This property allows it to participate in various cyclization reactions, particularly involving thioacetals and alkynes, leading to the formation of complex heterocycles such as benzo[b]thiophenes . The mechanism generally involves the generation of a thionium ion that facilitates cyclization with adjacent carbonyl groups, resulting in the formation of sulfur-containing compounds that may exhibit biological relevance.
Case Study: Electrophilic Cyclization
A notable study reported the use of DMTSF in the electrophilic cyclization of o-alkynyl thioanisoles, yielding high-efficiency products under mild conditions. The reaction demonstrated excellent yields (up to 99%) when optimized with dichloromethane as a solvent and using an excess of DMTSF . This reaction showcases the utility of DMTSF in synthesizing biologically relevant compounds that could serve as drug precursors.
Table 2: Related Biological Activities of Sulfoxide Derivatives
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for dimethyl(methylthio)sulfonium tetrafluoroborate, and how can reaction efficiency be optimized?
- Methodology : Synthesis typically involves reacting dimethyl sulfide with methylthio reagents in the presence of BF₃·OEt₂ or Selectfluor in solvents like CH₂Cl₂ or MeCN. Optimization includes controlling stoichiometry, solvent polarity, and temperature (e.g., 0°C to reflux) to minimize side reactions . Column chromatography (silica gel) and recrystallization are standard purification steps. Monitor reaction progress via TLC and adjust reaction times (typically 2–24 hours) based on substrate reactivity .
Q. How should researchers validate the purity and structural integrity of this compound?
- Methodology : Use a combination of ¹H/¹³C/¹⁹F NMR to confirm substituent environments (e.g., sulfonium center at ~δ 3.5–4.0 ppm in ¹H NMR). Mass spectrometry (EI or ESI) verifies molecular ion peaks (e.g., [M-BF₄]⁺). Melting point analysis and IR spectroscopy (S–C and B–F stretches at ~600–700 cm⁻¹) provide additional validation . Cross-reference data with thermodynamic databases (e.g., IUPAC standards) to ensure consistency .
Q. What safety protocols are critical when handling this compound?
- Methodology : Use PPE (gloves, goggles, lab coat) and work in a fume hood due to potential skin corrosion (Skin Corr. 1B classification). Avoid contact with moisture to prevent HF release. For spills, neutralize with calcium carbonate and dispose of waste via approved hazardous channels .
Advanced Research Questions
Q. How does the sulfonium center in this compound influence its reactivity in alkylation or fluorination reactions?
- Methodology : Investigate via comparative kinetic studies with analogs like trimethyloxonium tetrafluoroborate. Use DFT calculations to map charge distribution (e.g., Mulliken charges on sulfur) and assess nucleophilic attack sites. Monitor reaction intermediates via in situ ¹⁹F NMR or X-ray crystallography . For fluorination, test reactivity with aryl boronic acids under varying BF₄⁻ concentrations .
Q. What strategies mitigate instability of this compound in protic solvents or elevated temperatures?
- Methodology : Conduct stability assays (TGA/DSC) to identify decomposition thresholds (e.g., >80°C). Use anhydrous solvents (e.g., THF, DMF) and inert atmospheres (N₂/Ar) to suppress hydrolysis. Stabilize the sulfonium center via electron-withdrawing substituents or counterion exchange (e.g., PF₆⁻ vs. BF₄⁻) .
Q. How can computational modeling predict the thermodynamic properties of this compound for reaction design?
- Methodology : Perform Gaussian calculations (B3LYP/6-311+G(d,p)) to estimate Gibbs free energy (ΔG) of formation and solubility parameters. Validate with experimental data (e.g., solubility in DMSO vs. EtOAc) and correlate with Hansen solubility parameters .
Data Interpretation and Contradictions
Q. How should researchers resolve discrepancies in reported yields or reaction conditions for sulfonium salts?
- Methodology : Replicate key procedures from primary literature (e.g., vs. 17) while controlling variables (solvent grade, catalyst purity). Use statistical design of experiments (DoE) to identify critical factors (e.g., temperature, pH). Cross-check NMR shifts with IUPAC-recommended reference compounds to rule out impurities .
Q. What analytical techniques are most reliable for detecting byproducts in sulfonium salt syntheses?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
